(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Description
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS: 670253-53-9) is a chiral organic compound characterized by a pyrrolidine ring, an amino group, a hydroxyl group, and a ketone functional group. Its molecular weight is 194.7 g/mol, and it is typically available with a purity of ≥95% . The compound has been utilized in laboratory settings for synthetic and pharmacological research, though commercial availability is currently discontinued . Limited data exist on its physicochemical properties (e.g., melting point, solubility), which complicates direct application comparisons.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(5-10)7(11)9-3-1-2-4-9;/h6,10H,1-5,8H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMKLKAIUCDEMC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670253-53-9 | |
| Record name | (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of suitable racemic mixtures of 2-bromopropiophenones with ethylamine . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural and Chemical Properties
The compound has the following chemical properties:
- Molecular Formula : C₇H₁₄N₂O₂
- SMILES Notation : C1CCN(C1)C(=O)C@HN
- InChIKey : FTQXPRXTLOMHLO-LURJTMIESA-N
Medicinal Chemistry
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is primarily explored for its potential in drug development, particularly as a precursor for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Neuropharmacology
Recent studies have indicated the compound's relevance in neuropharmacological research, particularly concerning opioid receptors. It has been investigated for its potential as a selective kappa-opioid receptor antagonist, which could provide therapeutic avenues for treating conditions like depression and substance abuse disorders .
Synthesis of Unnatural Amino Acids
The compound serves as a versatile building block in the synthesis of unnatural amino acids. Its unique functional groups facilitate reactions that yield enantiomerically pure products, which are essential in developing novel therapeutics .
Case Study 1: Kappa Opioid Receptor Antagonism
A study demonstrated that derivatives of this compound exhibited significant activity as kappa-opioid receptor antagonists. The research involved high-throughput screening of various compounds, leading to the identification of several promising candidates with favorable pharmacokinetic profiles .
Case Study 2: Synthesis of Unnatural α-Amino Acids
In another investigation, researchers utilized this compound as a precursor in synthesizing unnatural α-amino acids through Michael addition reactions. The study highlighted the compound's ability to participate in stereoselective transformations, yielding products with potential biological activity .
Data Tables
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Michael Addition | Diethyl malonate | 85 |
| Reductive Amination | Various amines | Up to 90 |
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrrolidine-containing enaminones. Key structural analogues include:
Physicochemical and Functional Differences
- Hydrophilicity: The target compound’s hydroxyl group enhances water solubility compared to non-hydroxylated analogues like (2S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride .
- Lipophilicity : The 4-methylphenyl derivative () exhibits increased lipophilicity due to its aromatic substituent, favoring membrane permeability but reducing aqueous solubility .
- Stereochemical Complexity : The (2S) configuration in the target compound and its dihydroisoindole analogue () introduces chirality, critical for interactions with biological targets .
Pharmacological Implications
- The hydroxyl and amino groups in the target compound enable hydrogen bonding with biological targets, making it a candidate for enzyme inhibition (e.g., kinases or proteases) .
Research and Development Challenges
- Data Gaps: Limited solubility, stability, and toxicity data for the target compound hinder direct comparisons with analogues .
- Stereochemical Purity : Maintaining enantiomeric purity during synthesis is critical but technically demanding, as seen in discontinued commercial availability .
- Functional Group Trade-offs: Hydroxyl groups improve solubility but may reduce metabolic stability compared to non-hydroxylated derivatives .
Biological Activity
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, also known as a pyrrolidine derivative, is a compound with significant biological activity. Its structure features a pyrrolidine ring, which is known for its diverse pharmacological properties. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N2O2·HCl. The compound has a molecular weight of approximately 174.66 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, research on related compounds has demonstrated their effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells while maintaining lower toxicity toward non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 18 | A549 | 25 | Significant cytotoxicity |
| Compound 21 | A549 | 15 | Highest potency observed |
| Control (Cisplatin) | A549 | 10 | Standard chemotherapy agent |
Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives demonstrate activity against multidrug-resistant strains of Staphylococcus aureus, which is crucial in the context of rising antibiotic resistance .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 21 | MRSA | 8 µg/mL |
| Compound 22 | MSSA | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, where compounds trigger intrinsic and extrinsic apoptosis mechanisms.
- Antioxidant Activity : Pyrrolidine derivatives may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
In a notable case study involving the synthesis and evaluation of various pyrrolidine derivatives, researchers found that specific structural modifications enhanced both anticancer and antimicrobial activities. The study utilized an MTT assay to evaluate cytotoxicity against A549 cells and non-cancerous HSAEC-1 KT cells, providing insights into the selectivity and efficacy of these compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride to improve enantiomeric purity?
- Methodological Answer : Synthesis optimization should focus on chiral induction during the formation of the pyrrolidine-propanone backbone. Techniques include asymmetric catalysis (e.g., chiral auxiliaries or catalysts) and enantioselective crystallization. Reaction conditions (temperature, solvent polarity) must be systematically varied, with purity assessed via chiral HPLC or polarimetry. For structural validation, X-ray crystallography using SHELXL refinement can resolve stereochemical ambiguities. Stability of intermediates under acidic conditions (critical for hydrochloride salt formation) should be monitored via NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolve absolute configuration (S stereochemistry) and hydrogen-bonding patterns in the crystal lattice using SHELX programs .
- NMR spectroscopy : Confirm proton environments (e.g., hydroxy and amino groups) and detect impurities. DEPT-135 and COSY experiments clarify spin-spin coupling in the pyrrolidine ring .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration state of the hydrochloride salt .
Q. How does the pyrrolidine ring influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The pyrrolidine ring enhances water solubility via protonation of the tertiary amine under acidic conditions. Stability studies should include pH-dependent degradation profiling (e.g., 1–13 pH range) with UV-Vis or LC-MS monitoring. Hydrolytic susceptibility of the propan-1-one group requires accelerated aging experiments (40–60°C, 75% humidity) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between computational and empirical data for this compound’s conformational flexibility?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. To reconcile:
- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) and compare with solid-state NMR or X-ray structures .
- Use variable-temperature NMR to probe energy barriers for pyrrolidine ring puckering .
- Validate computational models (DFT, MMFF94) against experimental dipole moments and IR spectra .
Q. How can researchers design assays to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) of the compound in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (pyrrolidine) vs. hydrogen-bonding (hydroxy/amino) interactions .
- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant target activity .
Q. What are the challenges in ensuring batch-to-batch consistency for this compound in pharmacological studies?
- Methodological Answer : Critical quality attributes include:
- Enantiomeric excess (EE) : Monitor via chiral chromatography with a validated USP method .
- Residual solvents : GC-MS profiling to ensure compliance with ICH Q3C guidelines (e.g., ≤500 ppm for Class 3 solvents) .
- Polymorph control : Use XRPD to detect unintended crystalline forms, which may alter bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values for the amino and hydroxy groups?
- Methodological Answer : pKa variability may stem from solvent (aqueous vs. non-aqueous) or ionic strength differences. Standardize measurements via potentiometric titration (GLP-compliant) using a Sirius T3 instrument. Cross-validate with DFT-calculated pKa values (e.g., COSMO-RS model) .
Safety and Handling
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
